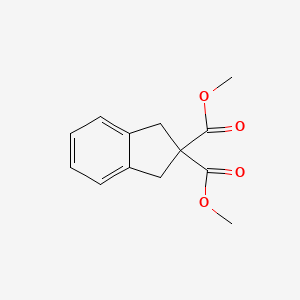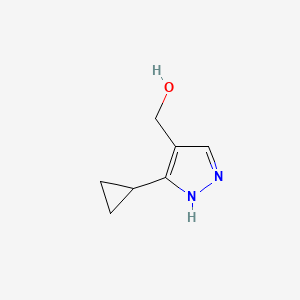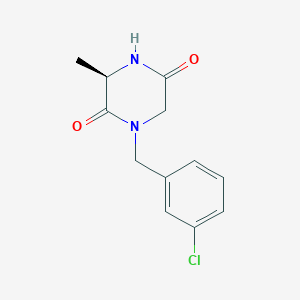
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate
Übersicht
Beschreibung
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 .
Molecular Structure Analysis
The InChI code for 2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate is1S/C13H14O4/c1-16-11(14)13(12(15)17-2)7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 . This code represents the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Ligand Precursors
One significant application is in the field of organic synthesis, where derivatives of 2,2-dimethyl 1,3-dihydroindene-2,2-dicarboxylate serve as precursors for various organic compounds. For instance, the synthesis of 1,5-dihydropolyalkylated s-indacenes involves intramolecular, regiospecific cycloeliminations. These compounds are obtained in high yield and can be easily converted to mono- or dianions, characterized by means of mono- or disilylated compounds, showcasing their utility as ligand precursors (Dahrouch et al., 2001).
Material Science
In material science, the derivative's applications highlight its role in synthesizing new materials with potential use in organic electronics. For example, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from related compounds underscores their importance as drug precursors or perspective ligands, indicating their versatility beyond mere organic synthesis into material science and drug development (Dotsenko et al., 2019).
Photocycloaddition and Cycloaddition Reactions
Photocycloaddition reactions of derivatives, such as 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, to various quenchers highlight the reactive nature of these compounds under light exposure. These reactions provide a pathway to synthesize cycloadducts, offering a glimpse into the photochemical applications of these derivatives (Margaretha et al., 2007).
Polymer Modification
The derivatives are also employed in the modification of polymers, demonstrating their utility in material science. For instance, dimethyl 2,6-anthracene dicarboxylate serves as a comonomer in the synthesis of functional copolymers that undergo Diels–Alder reactions with N-substituted maleimides. This modification process yields polymers with altered surface properties, showcasing the compound's applicability in engineering polymer surfaces for specific applications (Vargas et al., 2002).
Novel Organic Compounds Synthesis
Lastly, the reaction of dimethyl 1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates with acyclic enamino ketones underscores the synthetic flexibility of these derivatives. It results in the formation of complex organic structures, highlighting their significance in synthesizing novel organic molecules with potential applications in various fields, including medicinal chemistry and material science (Silaichev et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 1,3-dihydroindene-2,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPSCACBHUTBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC=CC=C2C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729302 | |
| Record name | Dimethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl 1,3-dihydroindene-2,2-dicarboxylate | |
CAS RN |
276888-00-7 | |
| Record name | Dimethyl 1,3-dihydro-2H-indene-2,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)



![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)






